Succinimidyl butanoic acid
Overview
Description
Succinimidyl butanoic acid derivatives, such as 4-(succinimido)-1-butane sulfonic acid, have been identified as efficient and reusable Brønsted acid catalysts for the synthesis of various organic compounds. These catalysts are prepared by a simple and safe method involving the mixing of succinimide and 1,4-butanesultone. The resulting catalysts have been used to synthesize pyrano[4,3-b]pyran derivatives and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s under solvent-free conditions, demonstrating high yields, clean reactions, simple methodologies, and short reaction times. Moreover, these catalysts can be recycled without significant loss of activity, highlighting their sustainability and potential for use in green chemistry .
Synthesis Analysis
The synthesis of 4-(succinimido)-1-butane sulfonic acid is achieved by combining succinimide with 1,4-butanesultone. This process is noted for its simplicity and safety compared to the preparation of succinimide sulfonic acid. The resulting catalyst has been successfully applied in the synthesis of pyrano[4,3-b]pyran derivatives and other organic molecules, using both thermal and ultrasonic irradiation to facilitate the reactions. The ability to recycle the catalyst without loss of activity is a significant advantage, reducing waste and costs associated with the synthesis process .
Molecular Structure Analysis
The molecular structure of succinimidyl butanoic acid derivatives, such as 1-pyrenebutanoic acid succinimidyl ester (PASE), has been studied using density functional theory. Two locally stable structures of PASE adsorbed on graphene were identified: a straight structure with the butanoic acid succinimidyl ester (BSE) part lying down and a bent structure with the BSE part directed away from the graphene. The adsorption mechanism was elucidated by estimating the contributions of the pyrene (Py) and BSE parts to the adsorption process, with the Py part playing a more significant role. The mobility of the BSE part at room temperature was confirmed by the activation energy barrier between the straight and bent structures .
Chemical Reactions Analysis
The chemical reactions facilitated by 4-(succinimido)-1-butane sulfonic acid as a Brønsted acid catalyst are characterized by high efficiency and the ability to proceed under solvent-free conditions. This catalyst has been used to synthesize pyrano[4,3-b]pyran derivatives and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s, with the reactions benefiting from high yields and clean profiles. The use of solvent-free conditions not only simplifies the methodology but also aligns with the principles of green chemistry by minimizing the use of hazardous solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(succinimido)-1-butane sulfonic acid make it an attractive catalyst for organic synthesis. Its ability to be recycled without significant loss of activity suggests stability under the reaction conditions. The catalyst's performance under both thermal and ultrasonic irradiation indicates versatility in its application. The studies have not detailed the specific physical properties such as melting point, boiling point, or solubility; however, the emphasis on high yield and clean reaction profiles suggests that the catalyst's properties are conducive to efficient organic synthesis .
Scientific Research Applications
Biotechnological Production
Succinic acid, also known as butanoic acid, is significantly applied in various industries, including food, pharmaceuticals, agriculture, and as a precursor for numerous chemical compounds. Its biotechnological production, especially from glycerol (a by-product of biodiesel), is an economically advantageous and environmentally friendly alternative to chemical processes. Actinobacillus succinogenes, a bacterium, has shown potential for effective succinic acid production using various substrates, including glycerol, which can help manage the surplus glycerol from biodiesel industries and reduce environmental pollution (Barros, Freitas, & Padilha, 2013).
Stability Analysis in Material Science
In material science, the stability of 1-pyrenebutanoic acid succinimidyl ester (PASE) adsorbed on graphene was investigated through density functional theory. This study provided insights into the adsorption mechanism of PASE on graphene, crucial for understanding and designing new materials and coatings. The study emphasized the role of the external environment, including the presence of amino acids and hydration effects, in stabilizing different structures of PASE on graphene surfaces (Oishi et al., 2022).
Applications in Protein Labeling and PET Imaging
In medical imaging, particularly positron emission tomography (PET), succinimidyl esters like N-Succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB) are used. [(18)F]SiFB is synthesized through an 18F-(19)F isotopic exchange, presenting a novel method for one-step labeling of proteins. This method avoids the decomposition of the active ester moiety and allows for efficient production of high-activity compounds used in PET imaging (Kostikov et al., 2012).
Chemical Synthesis and Catalysis
Succinimidyl butanoic acid derivatives have been used as catalysts in chemical synthesis. For instance, 4-(Succinimido)-1-butane sulfonic acid, a derivative, proved efficient as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives. This catalyst, prepared by combining succinimide and 1,4-butanesultone, offers advantages such as high yield, clean reaction, and simple methodology in solvent-free conditions (Khaligh, 2015).
Surface Chemistry and Activation Studies
In surface chemistry, succinimidyl ester-terminated chains are investigated for their potential in creating functional surfaces. A study using infrared spectroscopy explored the transformation of carboxyl-terminated alkyl chains into succinimidyl ester-terminated chains, providing a semiquantitative assessment of the activation yield. This research contributes to understanding and optimizing conditions for producing such modified surfaces (Sam et al., 2010).
Mechanism of Action
Target of Action
Succinimidyl butanoic acid, also known as 4-(4-acetylphenoxy)butanoic acid, is primarily used as a linker molecule in the development of antibody-drug conjugates (ADCs) . The primary targets of this compound are surface-exposed lysine residues of antibodies . These lysine residues play a crucial role in the formation of amide bonds with the succinimidyl group of the compound .
Mode of Action
The succinimidyl butanoic acid linker connects the antibody to the cytotoxic drug. The succinimidyl group in the compound reacts with amines in a protein by forming an amide bond . This allows the cytotoxic drug to be delivered specifically to the target cells, thereby enhancing the therapeutic efficacy of the drug .
Pharmacokinetics
The pharmacokinetics of succinimidyl butanoic acid are closely tied to the antibody-drug conjugate it forms. The compound contributes to the stability of the ADC, affecting its bioavailability and overall therapeutic efficacy .
Result of Action
The primary result of the action of succinimidyl butanoic acid is the successful delivery of cytotoxic drugs to target cells. By forming a stable link between the antibody and the drug, the compound ensures that the drug is released at the right location, thereby maximizing its therapeutic effect and minimizing potential side effects .
Action Environment
The action of succinimidyl butanoic acid can be influenced by various environmental factors. For instance, the presence of amino acids and the hydration effect can contribute to the stabilization of the compound’s structure . Furthermore, the compound’s action can be affected by the characteristics of the target cells and the surrounding biological environment. Understanding these factors is crucial for optimizing the use of the compound in the development of effective ADCs .
Safety and Hazards
The safety data sheet for butyric acid, a related compound, indicates that it is a flammable liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is advised to avoid release to the environment, wear protective gloves/protective clothing/eye protection/face protection, and store in a well-ventilated place .
Future Directions
The development of novel organic synthesis can solve the problems of traditional linker technology . The modification of native amino acids on peptides or proteins and their applicability to ADC linker is a current area of research . The effect of the external environment around PASE is of importance when the standing-up process of the BSE part from the graphene surface is considered .
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-2-5(8(12)13)9-6(10)3-4-7(9)11/h5H,2-4H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNGLXCKYXBSRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)CCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dioxopyrrolidin-1-yl)butanoic acid | |
CAS RN |
1218151-30-4 | |
Record name | 2-(2,5-dioxopyrrolidin-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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